molecular formula C8H7FO B045663 2-Fluoro-6-methylbenzaldehyde CAS No. 117752-04-2

2-Fluoro-6-methylbenzaldehyde

Cat. No. B045663
CAS RN: 117752-04-2
M. Wt: 138.14 g/mol
InChI Key: BGQBJWPZBBMKEI-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylbenzaldehyde, also known as 6-methyl-2-fluorobenzaldehyde, is an organic compound with the molecular formula C8H7FO. It is a colorless liquid with a strong, pungent odor. This compound is commonly used in the synthesis of drugs and other organic compounds. It is also used as a reagent in organic synthesis. In

Scientific Research Applications

  • Conformational Analysis : A study on the conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, including 2-fluorobenzaldehyde compounds, used the lanthanide induced shift (LIS) technique. This research revealed that these compounds are mostly planar, with the trans conformer predominating in most solvents (Abraham et al., 1997).

  • Potential for Biological Activity : A study involving 5-fluoro-2-methylbenzaldehyde (5F2MB) demonstrated its stability and potential for biological activity. The vibrational frequencies and potential energy distributions of this compound were accurately predicted by density functional theory calculations (Iyasamy et al., 2016).

  • Fluorescent pH Sensor : The compound 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde (1-H) was identified as a highly selective and sensitive fluorescent pH sensor. This probe has a pK(a) value of 6.63, which could be valuable for certain applications (Saha et al., 2011).

  • Biological Properties Alteration : Research on fluorine substituents in norepinephrine, including compounds like 2-fluoronorepinephrine, showed that these alterations change the biological properties of the molecule. Specifically, 2-fluoronorepinephrine acts as a pure beta-adrenergic agonist (Kirk et al., 1979).

  • Synthesis of Pheromone Components : The successful synthesis of 2-Hydroxy-6-methylbenzaldehyde, an alarm and sex pheromone component of astigmatid mites, was achieved with a 44% overall yield. This provides a convenient method for practical applications of these pheromones (Noguchi et al., 1997).

  • Molecular Structure Analysis : The study of the molecular structure of 2-fluoro-4-bromobenzaldehyde (FBB) found that the stable O-trans conformation is preferred over the O-cis and O-trans conformers. This consistency with experimental and theoretical results is significant (Tursun et al., 2015).

  • Reaction Mechanism Study : An ab initio study of the acetalization of 2-methylbenzaldehyde with methanol revealed a pathway for producing 2-methylbenzaldehyde acetal, providing insights into the reaction mechanism and optimized energy from reactant, intermediate products, and product structures (Yusuf & Nasution, 2022).

  • Wastewater Treatment : The XDA-1 macroporous resin was found effective in treating 2-chloro-6-fluorobenzaldehyde manufacturing wastewater, achieving high levels of chemical oxygen demand (COD) removal and purity. This enables pollution control and waste reuse (Xiaohong & Ltd Hangzhou, 2009).

Safety and Hazards

2-Fluoro-6-methylbenzaldehyde is classified as a skin irritant (Category 2), according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a hazard statement of H315, indicating that it causes skin irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

Mechanism of Action

Target of Action

2-Fluoro-6-methylbenzaldehyde is a fluorinated building block

Mode of Action

It’s possible that it may interact with its targets through nucleophilic substitution or free radical reactions , but this is speculative and requires further investigation.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. As a fluorinated building block, it may be involved in various synthetic pathways in chemical reactions . More research is needed to elucidate the exact pathways and their downstream effects.

Result of Action

As a fluorinated building block, it may contribute to the synthesis of various compounds

Action Environment

Factors such as temperature, pH, and presence of other chemicals could potentially affect its action .

properties

IUPAC Name

2-fluoro-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQBJWPZBBMKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556871
Record name 2-Fluoro-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117752-04-2
Record name 2-Fluoro-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-methylbenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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